molecular formula C29H56NO9P B124244 Povpc CAS No. 121324-31-0

Povpc

Cat. No.: B124244
CAS No.: 121324-31-0
M. Wt: 593.7 g/mol
InChI Key: RKIDALSACBQVTN-HHHXNRCGSA-N
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Description

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine, commonly referred to as POVPC, is an oxidized phospholipid found in oxidatively modified low-density lipoprotein (oxLDL). It is known for its role in various biological processes, particularly in the context of cardiovascular diseases and atherosclerosis .

Preparation Methods

POVPC is typically synthesized through the oxidation of phosphatidylcholine species containing arachidonoyl or eicosapentanoyl fatty acids. The oxidation process involves the use of reactive oxygen species or other oxidative agents to modify the fatty acid chains at the sn-2 position, resulting in the formation of this compound

Chemical Reactions Analysis

POVPC undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reactive oxygen species for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include further oxidized phospholipids and reduced or substituted derivatives of this compound .

Scientific Research Applications

POVPC has several scientific research applications, including:

Comparison with Similar Compounds

POVPC is part of a group of oxidized phospholipids that includes compounds such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC). These compounds share similar structures but differ in their specific fatty acid chains and functional groups . This compound is unique in its potent binding affinity to the CD36 receptor and its ability to induce apoptosis in specific cell types .

Similar compounds include:

This compound’s unique properties make it a valuable compound for studying the mechanisms of oxidative stress, inflammation, and atherosclerosis.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDALSACBQVTN-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634936
Record name (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121324-31-0
Record name 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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